2,4,6-tri-tert-Butylnitrosobenzene
Overview
Description
2,4,6-tri-tert-Butylnitrosobenzene is an organic compound with the molecular formula C18H29NO. It is characterized by the presence of three tert-butyl groups attached to a benzene ring, along with a nitroso group. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical behavior and reactivity .
Mechanism of Action
Target of Action
2,4,6-tri-tert-Butylnitrosobenzene (TTBNB) is primarily used as a spin trap in research . A spin trap is a compound that can react with short-lived free radicals to form more stable products. These stable products can then be studied using techniques like Electron Spin Resonance (ESR) spectroscopy .
Mode of Action
TTBNB interacts with transient radicals generated in various processes . The compound traps these radicals, forming stable radical adducts . This allows for the identification and study of the radicals, which would otherwise be too short-lived to examine directly .
Biochemical Pathways
It’s known that ttbnb is involved in the study of polymer thermolysis . In this process, TTBNB can trap radicals generated during the thermal degradation of polymers . This helps in understanding the mechanism of polymer thermolysis at low temperatures .
Result of Action
The primary result of TTBNB’s action is the formation of stable radical adducts . These adducts can be studied using ESR spectroscopy, providing valuable information about the radicals involved in the process . This can help in understanding the mechanisms of various chemical reactions and processes .
Action Environment
The action of TTBNB can be influenced by various environmental factors. For instance, the efficiency of TTBNB as a spin trap can be affected by factors like temperature and the presence of other chemicals . Moreover, TTBNB is typically stored under inert gas and should avoid exposure to air and heat .
Biochemical Analysis
Biochemical Properties
2,4,6-tri-tert-Butylnitrosobenzene plays a significant role in biochemical reactions as a spin-trapping agent. It interacts with transient radicals generated during various biochemical processes, forming stable adducts that can be analyzed using techniques such as electron paramagnetic resonance (EPR) spectroscopy . This compound is particularly useful in trapping anilino and nitroxyl radicals due to its ambivalent reactivity on the nitrogen and oxygen atoms .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a spin-trapping agent. By stabilizing transient radicals, it helps in studying the impact of these radicals on cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to trap radicals can provide insights into oxidative stress and its effects on various cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming stable adducts with transient radicals. This process involves the binding of the compound to the radicals, thereby stabilizing them and preventing further reactions . The formation of these adducts can be detected and analyzed using EPR spectroscopy, providing valuable information about the nature and behavior of the radicals .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is generally stable when stored under inert gas and at refrigerated temperatures (0-10°C) . Over time, its effectiveness as a spin-trapping agent may decrease due to potential degradation, which can impact the accuracy of experimental results .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower dosages, the compound effectively traps radicals without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, which need to be carefully monitored in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to radical formation and stabilization. It interacts with enzymes and cofactors that generate or neutralize radicals, thereby influencing metabolic flux and metabolite levels . The compound’s role in these pathways can provide insights into the mechanisms of oxidative stress and radical-induced damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its effectiveness as a spin-trapping agent .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, particularly in trapping radicals within specific cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-tri-tert-Butylnitrosobenzene can be synthesized through the nitration of 2,4,6-tri-tert-butylaniline followed by reduction. The nitration process involves the reaction of 2,4,6-tri-tert-butylaniline with nitric acid under controlled conditions to form the corresponding nitro compound. This nitro compound is then reduced using a suitable reducing agent, such as iron powder or tin chloride, to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and reduction processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-tri-tert-Butylnitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonic acids can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 2,4,6-tri-tert-butyl-nitrobenzene.
Reduction: Formation of 2,4,6-tri-tert-butylaniline.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
2,4,6-tri-tert-Butylnitrosobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
2,5-di-tert-Butylnitrosobenzene: Similar in structure but with two tert-butyl groups instead of three.
2,4,6-tri-tert-Butylaniline: The precursor to 2,4,6-tri-tert-Butylnitrosobenzene, lacking the nitroso group.
2,4,6-tri-tert-Butylphenol: Similar steric hindrance but with a hydroxyl group instead of a nitroso group
Uniqueness: this compound is unique due to its high steric hindrance and the presence of a reactive nitroso group. This combination makes it particularly useful in studying steric effects in chemical reactions and in the development of sterically hindered catalysts and inhibitors .
Properties
IUPAC Name |
1,3,5-tritert-butyl-2-nitrosobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16(2,3)12-10-13(17(4,5)6)15(19-20)14(11-12)18(7,8)9/h10-11H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSICDPWAPKXXHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179688 | |
Record name | 1,3,5-Tri(tert-butyl)-2-nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24973-59-9 | |
Record name | 2,4,6-Tri-tert-butylnitrosobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24973-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Tri(tert-butyl)-2-nitrosobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024973599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Tri(tert-butyl)-2-nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tri(tert-butyl)-2-nitrosobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-TRI(TERT-BUTYL)-2-NITROSOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZX3GP4GT9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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